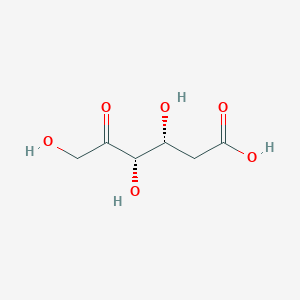
2-deoxy-D-gluc-5-ulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-D-gluc-5-ulosonic acid is a ketoaldonic acid.
Aplicaciones Científicas De Investigación
Cancer Treatment
2-DG has gained attention for its potential in cancer therapy. It functions by inhibiting glycolysis, which is often upregulated in cancer cells, thereby limiting their energy supply and inducing apoptosis. Key findings include:
- Inhibition of Tumor Growth : Studies have shown that 2-DG can inhibit the growth of various cancer cell lines, including breast and pancreatic cancers. For instance, a study indicated that 2-DG enhances the efficacy of 5-fluorouracil (5-Fu) in high-glucose environments by reversing glucose-induced resistance to chemotherapy .
- Mechanism of Action : The compound activates apoptotic pathways in cancer cells, leading to increased cell death. This was evidenced by elevated levels of glucose transporter proteins in treated cells, which facilitated the uptake of 2-DG and subsequent induction of cell death .
Antiviral Applications
Recent research highlights the antiviral properties of 2-DG, particularly against SARS-CoV-2 and herpes simplex virus (HSV). The mechanism involves:
- Inhibition of Viral Replication : By targeting glycolysis in infected cells, 2-DG reduces the energy available for viral replication, thus limiting the spread of the virus within host tissues .
- Clinical Trials : The application of 2-DG as an adjunct treatment for COVID-19 has been explored, showcasing its potential to reduce oxygen dependency in patients by modulating metabolic pathways .
Anti-inflammatory Effects
2-DG has been identified as an effective agent for reducing inflammation:
- Reduction of Inflammatory Responses : In animal models, treatment with 2-DG has shown a decrease in inflammatory markers and cellular infiltration during acute inflammatory events .
- Applications in Chronic Conditions : The compound's ability to modulate immune responses suggests potential therapeutic roles in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Treatment | Inhibits glycolysis | Enhances chemotherapy effects; induces apoptosis |
| Antiviral Applications | Reduces energy supply for viral replication | Effective against SARS-CoV-2 and HSV |
| Anti-inflammatory Effects | Modulates immune response | Decreases inflammatory markers in models |
Case Study 1: Cancer Therapy Enhancement
A study conducted on pancreatic cancer cells demonstrated that co-treatment with 2-DG and 5-Fu significantly increased cell death rates compared to either treatment alone. This effect was attributed to the inhibition of the PI3K/Akt signaling pathway, which is often activated under high glucose conditions .
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
In clinical settings, patients treated with 2-DG showed reduced symptoms and lower oxygen requirements compared to control groups. This suggests that targeting metabolic pathways can be a viable strategy for managing viral infections .
Propiedades
Fórmula molecular |
C6H10O6 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(3R,4S)-3,4,6-trihydroxy-5-oxohexanoic acid |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3,6-8,12H,1-2H2,(H,10,11)/t3-,6+/m1/s1 |
Clave InChI |
UCYNJPYWOSFBAT-CVYQJGLWSA-N |
SMILES |
C(C(C(C(=O)CO)O)O)C(=O)O |
SMILES isomérico |
C([C@H]([C@@H](C(=O)CO)O)O)C(=O)O |
SMILES canónico |
C(C(C(C(=O)CO)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















